molecular formula C5H12N2 B1506594 trans-Cyclopentane-1,3-diamine CAS No. 573704-66-2

trans-Cyclopentane-1,3-diamine

Cat. No.: B1506594
CAS No.: 573704-66-2
M. Wt: 100.16 g/mol
InChI Key: ZQWRZCZEOLZBQF-RFZPGFLSSA-N
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Description

Trans-Cyclopentane-1,3-diamine is a chemical compound with the CAS Number: 1799439-22-7 . It has been historically underestimated due to its non-commercial availability, extreme instability, and the complexity of its classical reported syntheses .


Synthesis Analysis

A novel and green route for the synthesis of cyclopentane-1,3-diamine (CPDA) from hemicellulosic feedstock has been established. The successful multi-step synthesis comprises: (1) the Piancatelli rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone (4-HCP), (2) a highly improved isomerization of 4-HCP into cyclopentane-1,3-dione (CPDO) using the Ru Shvo catalyst, (3) conversion of CPDO into cyclopentane-1,3-dioxime (CPDX), and (4) a mild oxime hydrogenation of CPDX over Rh/C to afford the desired CPDA .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 19 bonds; 7 non-H bonds, 1 five-membered ring, and 2 primary amine (aliphatic) groups .


Chemical Reactions Analysis

Diastereomerically pure cis- and trans-isomers of CPDA have been reacted with bio-based lactones and 5-(hydroxymethyl)furfural (HMF) to synthesize novel bifunctional diol monomers with internal amide and imine groups .


Physical and Chemical Properties Analysis

This compound dihydrochloride has a molecular weight of 173.08 . It is a white to off-white powder or crystals .

Scientific Research Applications

Novel Synthetic Approaches and Applications

trans-Cyclopentane-1,2-diamine, closely related to 1,3-diamine, has garnered renewed interest due to the development of novel and efficient synthetic approaches. Historically underutilized, its instability and complex synthesis had limited its application. However, these new methods have opened doors to its use in synthesizing chiral ligands, receptors, and biologically active compounds (González‐Sabín, Rebolledo, & Gotor, 2009).

Asymmetric Epoxidation and Metal Salen Complexes

Enantiopure trans-cyclopentane-1,2-diamine has been synthesized and utilized in creating novel chiral salen ligands. These ligands, in combination with chromium and manganese complexes, have been explored as oxygen transfer agents in the asymmetric epoxidation of alkenes, showcasing their potential in fine chemical synthesis (Daly & Gilheany, 2003).

Chemoenzymatic Synthesis for Optically Active Derivatives

The chemoenzymatic method has been developed for preparing optically active trans-cyclopentane-1,2-diamines. This process involves a series of transformations starting from racemic diamines, leading to diverse, high-yield primary–tertiary diamines, indicative of its potential in organic synthesis and drug development (Quijada, González‐Sabín, Rebolledo, & Gotor, 2009).

Influence in Nucleic Acid Probes

The substitution of the ethylenediamine portion in aminoethylglycine peptide nucleic acids (aegPNAs) with trans-cyclopentane diamine units has significantly improved binding affinity and sequence specificity to complementary DNA. This makes such modified PNAs ideal for genomic analysis, suggesting a pivotal role in biotechnological applications (Pokorski, Witschi, Purnell, & Appella, 2004).

Self-Assembly in Lipid Analogues

The stereochemistry of a 1,3-disubstituted cyclopentane unit, like in trans-cyclopentane-1,3-diamine, plays a crucial role in the self-assembly properties of synthetic archaeal lipid analogues. This was evident in studies where different stereochemistries led to distinct lyotropic behaviors and supramolecular structures (Jacquemet, Mériadec, Lemiègre, Artzner, & Benvegnu, 2012).

Safety and Hazards

The safety information for trans-Cyclopentane-1,3-diamine dihydrochloride includes the following hazard statements: H302, H315, H319, H332, H335. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

(1R,3R)-cyclopentane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c6-4-1-2-5(7)3-4/h4-5H,1-3,6-7H2/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWRZCZEOLZBQF-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H]1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70717416
Record name (1R,3R)-Cyclopentane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573704-66-2
Record name (1R,3R)-Cyclopentane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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